REACTION_CXSMILES
|
[N+:1]([CH:4]=[CH:5][C:6]1[C:15]2[O:14][CH2:13][CH2:12][O:11][C:10]=2[CH:9]=[CH:8][CH:7]=1)([O-])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[O:11]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([CH2:5][CH2:4][NH2:1])[C:15]=2[O:14][CH2:13][CH2:12]1 |f:1.2.3.4.5.6|
|
Name
|
5-(2-Nitro-vinyl)-2,3-dihydro-benzo[1,4]dioxine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=CC1=CC=CC=2OCCOC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC=C2CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |